molecular formula C17H28O2 B14371802 (2,2-Dibutoxypropyl)benzene CAS No. 90177-02-9

(2,2-Dibutoxypropyl)benzene

Cat. No.: B14371802
CAS No.: 90177-02-9
M. Wt: 264.4 g/mol
InChI Key: ZHTUTNIKTFPSHV-UHFFFAOYSA-N
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Description

(2,2-Dibutoxypropyl)benzene is an organic compound that features a benzene ring substituted with a 2,2-dibutoxypropyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dibutoxypropyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-dibutoxypropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dibutoxypropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, H₂ with Pd/C catalyst.

    Substitution: HNO₃ and H₂SO₄ for nitration, SO₃ and H₂SO₄ for sulfonation, Br₂ and FeBr₃ for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

(2,2-Dibutoxypropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dibutoxypropyl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethoxypropyl)benzene
  • (2,2-Diethoxypropyl)benzene
  • (2,2-Dipropoxypropyl)benzene

Uniqueness

(2,2-Dibutoxypropyl)benzene is unique due to its specific alkyl substituent, which imparts distinct chemical properties and reactivity compared to its analogs. The length and branching of the butoxy groups influence its solubility, boiling point, and interactions with other molecules .

Properties

CAS No.

90177-02-9

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

2,2-dibutoxypropylbenzene

InChI

InChI=1S/C17H28O2/c1-4-6-13-18-17(3,19-14-7-5-2)15-16-11-9-8-10-12-16/h8-12H,4-7,13-15H2,1-3H3

InChI Key

ZHTUTNIKTFPSHV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(CC1=CC=CC=C1)OCCCC

Origin of Product

United States

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